molecular formula C13H16BBrF2O2 B2723712 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester CAS No. 2377608-23-4

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester

Cat. No. B2723712
CAS RN: 2377608-23-4
M. Wt: 332.98
InChI Key: YQAMGBQVBYXOJJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It has a molecular weight of 332.98 .


Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H16BBrF2O2 . It includes elements such as carbon, hydrogen, boron, bromine, fluorine, and oxygen .


Chemical Reactions Analysis

This compound is often used in Suzuki–Miyaura coupling reactions . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.98 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Tailored Light Emission Through Polymerization

Versatile intermediates, including phenylboronic acid pinacol esters, have been utilized in the synthesis of chromophore-containing polymers via Suzuki coupling reactions. These polymers exhibit high molecular weights, superb thermal stability, and excellent processability. Importantly, the incorporation of such intermediates enables the tailoring of light emission across a broad range of the visible spectrum without affecting the lumiphore emission wavelength or solution quantum yields, suggesting significant potential for applications in optoelectronics and light-emitting devices (Neilson et al., 2007).

Advancements in Cross-Coupling Reactions

Phenylboronic acid pinacol esters play a crucial role in the development of new methods for the synthesis of unsymmetrical 1,3-dienes via palladium-catalyzed cross-coupling reactions. This approach enables the efficient synthesis of 1-alkenylboronic esters, facilitating the creation of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Takagi et al., 2002).

Phosphorescence from Arylboronic Esters

Arylboronic esters, such as phenylboronic acid pinacol esters, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state, challenging the conventional understanding of phosphorescent organic molecules. This finding opens up new avenues for the utilization of simple arylboronic esters in the design of organic phosphorescent materials for sensors, imaging, and lighting applications (Shoji et al., 2017).

Innovations in Polymer Synthesis

The Suzuki-Miyaura coupling polymerization technique, involving phenylboronic acid pinacol esters, enables the synthesis of π-conjugated polymers with boronic acid moieties. This method allows for the creation of high-molecular-weight polymers with defined end-groups, which are valuable for the development of new materials with tailored electronic properties, including semiconducting polymers (Nojima et al., 2016).

H2O2-Cleavable Poly(ester-amide)s

Phenylboronic acid pinacol esters have been employed in the synthesis of H2O2-cleavable poly(ester-amide)s, showcasing the potential for creating responsive materials that degrade in the presence of hydrogen peroxide. This characteristic is particularly interesting for the development of stimuli-responsive polymers for drug delivery and controlled release applications (Cui et al., 2017).

Safety and Hazards

The safety data sheet (SDS) should be referred to for detailed safety and hazard information . It’s important to note that boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .

properties

IUPAC Name

2-[5-bromo-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAMGBQVBYXOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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